molecular formula C7H9NS B1590230 2-Amino-3-methylbenzenethiol CAS No. 76462-17-4

2-Amino-3-methylbenzenethiol

Cat. No. B1590230
CAS RN: 76462-17-4
M. Wt: 139.22 g/mol
InChI Key: XSGUGVHXYPBPCA-UHFFFAOYSA-N
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Description

2-Amino-3-Methylbenzenethiol is a chemical compound used for research and development . It is also known by other synonyms such as 2-methyl 6-mercapto aniline .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • 2-Amino-4-chloro-3-methylbenzenethiol is used to synthesize disubstituted 6-Chloro-5-methyl-4H-1,4-benzothiazines, a novel class of heterocycles. These compounds are formed through a process involving condensation with β-diketones or β-ketoesters, followed by spontaneous oxidative cyclization (Rathore & Gupta, 1995).

Solid Phase Synthesis

  • 2-Aminobenzenethiol can be acylated at the amino-function by aliphatic and aromatic acids when bound through its thiol function to various resins. This process is part of the solid phase synthesis of benzothiazolyl compounds. The resulting 2-N-acyl-aminobenzenethiols are then cyclized to form 2-substituted benzothiazoles (Mourtas, Gatos, & Barlos, 2001).

Corrosion Inhibition

  • Derivatives of 2-aminobenzene-1,3-dicarbonitriles, synthesized from 2-aminobenzenethiols, show properties as corrosion inhibitors. These compounds have been investigated for their efficiency in protecting mild steel in acidic environments (Verma, Quraishi, & Singh, 2015).

Catalytic Applications

  • 2-Aminobenzene-1,3-dicarbonitriles derivatives, synthesized using 2-aminobenzenethiols, have been studied for their influence on aluminum corrosion in alkaline solutions. These compounds act as mixed-type inhibitors and are adsorbed on aluminum surfaces (Verma et al., 2015).

Pharmaceutical and Biological Applications

  • Compounds synthesized from 2-aminobenzene-1,3-dicarbonitriles, such as 2-amino-N-methyl-alpha-(3-methyl-2-thienyl)benzeneethanamine, have been evaluated as noncompetitive NMDA antagonists with neuroprotective properties. These compounds are potential candidates for treating ischemia-induced neurodegeneration (Martin et al., 1994).

Advanced Material Synthesis

  • Sodium 2-aminobenzenethiolate has been used in the enantioselective iridium-catalyzed allylic substitution, which is a key step in synthesizing chiral benzo-fused N,S-heterocycles (Gao et al., 2012).

Safety And Hazards

2-Amino-3-Methylbenzenethiol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-3-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGUGVHXYPBPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506602
Record name 2-Amino-3-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methylbenzenethiol

CAS RN

76462-17-4
Record name 2-Amino-3-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-methylbenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Le Grand, C Pignier, R Létienne… - Journal of medicinal …, 2009 - ACS Publications
We report the discovery of a selective, potent inhibitor of the late current mediated by the cardiac isoform of the sodium channel (Na V 1.5). The compound, 3,4-dihydro-N-[(2S)-3-[(2-…
Number of citations: 18 pubs.acs.org
PPUA CO - 2017 - s-space.snu.ac.kr
… For example, the reaction of 2-amino-3-methylbenzenethiol led to a lower yield than that of 2-amino-5-methylbenzenethiol (entries 4 and 14, respectively). This result can be attributed …
Number of citations: 0 s-space.snu.ac.kr

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